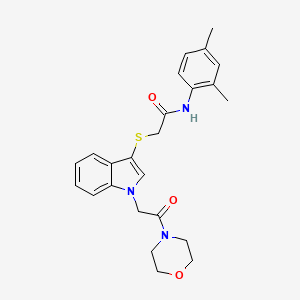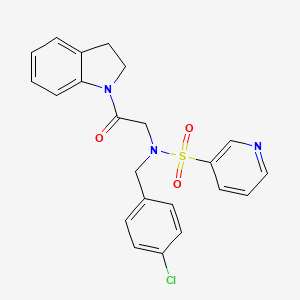
IXA6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IXA6 est un composé novateur connu pour son rôle d’activateur de la voie de signalisation de l’enzyme 1 nécessitant de l’inositol (IRE1) et de la protéine 1 de liaison à la boîte X (XBP1s). Ce composé a montré une activité vasoprotectrice potentielle et est étudié pour ses applications dans les maladies neurodégénératives telles que la maladie de Parkinson et la maladie d’Alzheimer .
Mécanisme D'action
IXA6 exerce ses effets en activant sélectivement la voie de signalisation IRE1-XBP1s. Cette activation conduit à l’induction de l’activité RNase d’IRE1, qui à son tour active la réponse transcriptionnelle de XBP1s . Le mécanisme d’action du composé implique le remodelage de la protéostasie du RE, qui est crucial pour maintenir l’homéostasie cellulaire et prévenir l’accumulation de protéines mal repliées .
Analyse Biochimique
Biochemical Properties
IXA6 plays a significant role in biochemical reactions, particularly in the activation of IRE1-XBP1s signaling . It interacts with the IRE1 enzyme, inducing its RNase activity . This interaction is crucial for the activation of the XBP1s transcriptional response .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the IRE1-XBP1s signaling pathway . This activation leads to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the IRE1 enzyme, which activates the enzyme’s RNase activity . This activation leads to changes in gene expression, particularly the activation of the XBP1s transcriptional response .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It maintains its stability and does not degrade over time . Its effects on cellular function, particularly the activation of the IRE1-XBP1s signaling pathway, are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the IRE1-XBP1s signaling pathway . It interacts with the IRE1 enzyme, which is a key player in this pathway . The effects of this compound on metabolic flux or metabolite levels are not currently known.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’IXA6 implique la préparation d’une liqueur mère en dissolvant 2 mg du composé dans 50 µL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de la liqueur mère de 40 mg/mL . Le composé est ensuite activé sélectivement par la signalisation IRE1-XBP1s, qui implique des conditions de réaction spécifiques telles que des temps d’incubation de 4 ou 18 heures à une concentration de 10 µM .
Méthodes de production industrielle
Les méthodes de production industrielle de l’this compound ne sont pas largement documentées. Le composé est disponible à des fins de recherche et est généralement synthétisé dans des environnements de laboratoire contrôlés afin d’assurer une pureté et une cohérence élevées .
Analyse Des Réactions Chimiques
Types de réactions
IXA6 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.
Réduction : this compound peut également subir des réactions de réduction, qui peuvent modifier sa structure chimique et ses propriétés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent le diméthylsulfoxyde (DMSO) et d’autres solvants qui facilitent l’activation de la signalisation IRE1-XBP1s . Les conditions de réaction impliquent généralement des concentrations spécifiques et des temps d’incubation pour obtenir les transformations chimiques souhaitées.
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’activation de la signalisation IRE1-XBP1s peut conduire à la formation de divers facteurs de protéostasie et d’autres composés associés .
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
IXA6 has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
Composés similaires
Kinase IRE1α-IN-8 : Un inhibiteur puissant d’IRE-1α, utilisé dans la recherche liée aux maladies liées à la réponse des protéines non repliées.
KIRA6 : Un inhibiteur efficace de la kinase RNase IRE1α, connu pour déclencher des réponses apoptotiques.
Unicité de l’IXA6
This compound est unique en sa capacité à activer sélectivement la voie de signalisation IRE1-XBP1s sans activer d’autres voies de signalisation cellulaires sensibles au stress . Cette activation sélective fait d’this compound un outil précieux pour étudier la protéostasie du RE et ses implications dans diverses maladies .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLQYLVXKDCKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922544.png)
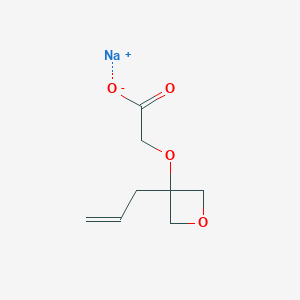
![N'-[(3-methoxyphenyl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2922547.png)
![[3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine](/img/structure/B2922548.png)
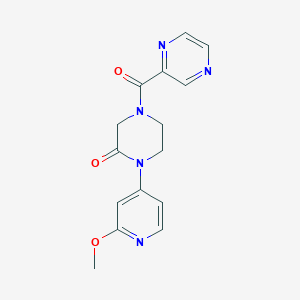
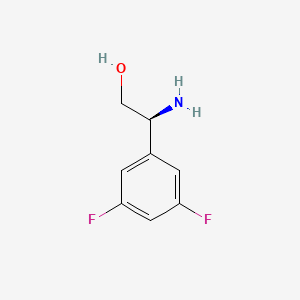
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
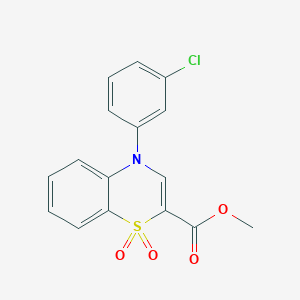
![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2922555.png)
![N-(2,4-dimethylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2922558.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2922560.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2922562.png)

